Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(bromomethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound characterized by its bicyclic structure and the presence of a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the cyclopropanation of aldehydes using a Cu(I)/secondary amine cooperative catalyst. This method enables the construction of the bicyclo[2.1.1]hexane skeleton with high efficiency and broad substrate scope . The reaction conditions often include the use of organic or iridium photoredox catalysts and blue LED irradiation to achieve good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of efficient catalytic systems and mild reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for formal [4 + 2] cycloaddition reactions, which are facilitated by organocatalysis.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, Cu(I) catalysts, and photoredox catalysts. Reaction conditions often involve irradiation with blue LEDs and the use of mild temperatures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may be used in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of fine chemicals and materials
Mechanism of Action
The mechanism by which tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The bicyclic structure also allows for unique binding interactions with biological molecules, influencing various pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl group and is used as a precursor to biologically active natural products.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also feature a tert-butyl group and are known for their biological activity.
Uniqueness
Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its bicyclic structure and the presence of a bromomethyl group, which provides distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-7-11(6-12)4-8(13)5-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESPPGNCFQSIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.